N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide
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Overview
Description
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide is a compound belonging to the class of Schiff bases, which are typically formed by the condensation of an aldehyde or ketone with a primary amine. This compound is characterized by the presence of a naphthalene ring, a benzene ring, and a hydrazone linkage. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and benzohydrazide in an ethanol solvent. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone linkage can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Primary amines and aldehydes.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide involves its ability to form stable complexes with metal ions. This interaction can modulate the activity of metal-dependent enzymes and disrupt biological processes in microorganisms. The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and altering their reactivity .
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
- 2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide
Uniqueness
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide is unique due to its specific structural features, including the presence of both naphthalene and benzene rings, which contribute to its distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit fluorescence makes it particularly valuable in various applications, such as sensing and catalysis .
Properties
Molecular Formula |
C19H16N2O2 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O2/c1-13(20-21-19(23)15-8-3-2-4-9-15)16-12-11-14-7-5-6-10-17(14)18(16)22/h2-12,22H,1H3,(H,21,23)/b20-13+ |
InChI Key |
OBTILXGLLUXOLJ-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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